molecular formula C16H23NO4 B14266559 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid CAS No. 161776-80-3

3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid

Cat. No.: B14266559
CAS No.: 161776-80-3
M. Wt: 293.36 g/mol
InChI Key: SGXDCCYBVJDPQT-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid is an organic compound with the molecular formula C15H22O3. It is a derivative of benzoic acid, characterized by the presence of two tert-butyl groups and a carbamoyloxy group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid typically involves the reaction of 3,5-Di-tert-butyl-4-hydroxybenzoic acid with carbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamoyloxy group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in materials to enhance stability and performance.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butylsalicylic acid

Uniqueness

Compared to similar compounds, 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid is unique due to the presence of the carbamoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

161776-80-3

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

3,5-ditert-butyl-4-carbamoyloxybenzoic acid

InChI

InChI=1S/C16H23NO4/c1-15(2,3)10-7-9(13(18)19)8-11(16(4,5)6)12(10)21-14(17)20/h7-8H,1-6H3,(H2,17,20)(H,18,19)

InChI Key

SGXDCCYBVJDPQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC(=O)N)C(C)(C)C)C(=O)O

Origin of Product

United States

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